A Technical Guide to [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol: Structure and Physicochemical Properties
A Technical Guide to [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol: Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure and physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, a fluorinated imidazole derivative of interest in medicinal chemistry and drug discovery. While experimental data on this specific molecule is limited, this document synthesizes predicted data with established principles of physicochemical characterization to offer a thorough profile. We will delve into its structural features, predicted lipophilicity, and thermal stability, contextualizing these properties within the broader landscape of drug development. This guide also outlines detailed, field-proven experimental protocols for the empirical determination of these key parameters, offering a roadmap for further investigation.
Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery
The imidazole scaffold is a ubiquitous feature in a vast array of biologically active molecules and approved pharmaceuticals. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol combines the versatile imidazole core with a trifluoroethyl substituent, a modification known to impact lipophilicity and electronic properties. This guide serves as a foundational resource for researchers interested in this and related compounds, providing both theoretical insights and practical methodologies for its characterization.
Chemical Structure and Identification
A precise understanding of a molecule's structure is the cornerstone of all subsequent physicochemical and biological investigations.
IUPAC Name: [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol[1]
CAS Number: 1488678-34-7[1]
Molecular Formula: C6H7F3N2O[2]
Molecular Weight: 180.13 g/mol
Chemical Structure:
The structure consists of a five-membered imidazole ring substituted at the N1 position with a 2,2,2-trifluoroethyl group and at the C5 position with a hydroxymethyl group.
Caption: 2D representation of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.
Physicochemical Properties: Predictions and Experimental Approaches
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below, we discuss key properties for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol, presenting predicted values and outlining the experimental methodologies for their validation.
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a crucial parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is often essential for good oral bioavailability.
Predicted Value: The predicted XlogP for [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is 0.2 .[2][3] This value suggests that the compound is relatively hydrophilic, with a slight preference for the aqueous phase.
Experimental Determination of logP: The Shake-Flask Method
The gold standard for experimental logP determination is the shake-flask method.[4] This direct method involves measuring the concentration of the analyte in both the n-octanol and aqueous phases of a biphasic system at equilibrium.
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate.
-
Sample Preparation: Dissolve a known amount of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol in the pre-saturated n-octanol or aqueous phase.
-
Partitioning: Add a precise volume of the pre-saturated counter-phase to the solution from step 2.
-
Equilibration: Shake the mixture for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge to facilitate phase separation.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Thermal Stability
Understanding the thermal stability of a compound is critical for its handling, storage, and formulation.[5] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into a material's behavior as a function of temperature.[6][7]
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature or time under a controlled atmosphere.[8] It is used to determine the temperature at which a material begins to decompose.
Experimental Protocol for TGA:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol into the TGA sample pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][9] It is used to detect thermal events such as melting, crystallization, and glass transitions.[5]
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into a DSC pan and seal it.
-
Analysis: Heat the sample and an empty reference pan at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks, while exothermic events (e.g., decomposition) appear as troughs. The melting point is determined from the onset or peak of the melting endotherm.
Caption: Experimental workflows for TGA and DSC analysis.
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol.
| Property | Value/Information | Source |
| IUPAC Name | [1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol | [1] |
| CAS Number | 1488678-34-7 | [1] |
| Molecular Formula | C6H7F3N2O | [2] |
| Molecular Weight | 180.13 g/mol | |
| Predicted XlogP | 0.2 | [2][3] |
| Thermal Stability | No data available; requires experimental determination via TGA/DSC. |
Conclusion
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol is a molecule of interest due to its combination of a biologically relevant imidazole core and a trifluoroethyl group, which can confer desirable drug-like properties. While publicly available experimental data is currently scarce, this guide provides a solid foundation for its further investigation. The predicted hydrophilic nature (XlogP = 0.2) suggests good aqueous solubility, a favorable property for many drug delivery routes. The outlined experimental protocols for determining lipophilicity and thermal stability provide a clear path forward for researchers to empirically validate these predictions and build a more complete physicochemical profile of this promising compound. Such characterization is an indispensable step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
References
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
-
Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26). Retrieved from [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from [Link]
-
Experimental determination of the logP using the spectrophotometric method. (n.d.). Retrieved from [Link]
-
Differential Scanning Calorimeters (DSC) - American Pharmaceutical Review. (n.d.). Retrieved from [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]
-
Small Molecules - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Thermogravimetric Analysis (TGA) | Covalent. (2021, May 6). Retrieved from [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23). Retrieved from [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications. (2015, October 4). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]
-
Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed. (2015, November 3). Retrieved from [Link]
-
1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]
-
Dfhbi 1T | C13H9F5N2O2 | CID 101889712 - PubChem. (n.d.). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1h-imidazol-4-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol - NextSDS. (n.d.). Retrieved from [Link]
-
[1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanol - PubChemLite. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles - ResearchGate. (2022, January 25). Retrieved from [Link]
-
Overview - ECHA CHEM. (n.d.). Retrieved from [Link]
-
2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]
-
[2-(2-nitrophenyl)-1H-imidazol-5-yl]methanol - PubChem - NIH. (n.d.). Retrieved from [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (2023, January 23). Retrieved from [Link]
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]
-
The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole - ResearchGate. (n.d.). Retrieved from [Link]
-
1 1H Benzo d imidazol 2 yl ethan 1 ol - mzCloud. (2017, April 4). Retrieved from [Link]
-
Development of an Efficient Methanol Production Process for Direct CO 2 Hydrogenation over a Cu/ZnO/Al 2 O 3 Catalyst - MDPI. (2017, November 8). Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - [1-(2,2,2-trifluoroethyl)-1h-imidazol-5-yl]methanol (C6H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - [1-(2,2,2-trifluoroethyl)-1h-imidazol-2-yl]methanol (C6H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 5. quercus.be [quercus.be]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mt.com [mt.com]
- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
